molecular formula C16H13BrN2O2S B228290 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione

3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione

Cat. No. B228290
M. Wt: 377.3 g/mol
InChI Key: WSUMQLWJIYKJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a chemical compound that has received significant attention in scientific research due to its potential applications in medicine and biotechnology. BBPT is a thiazolidinedione derivative that has been synthesized using various methods and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is not fully understood, but it has been suggested that it may act through multiple pathways. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including α-glucosidase, aldose reductase, and tyrosinase. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of intracellular glutathione, which may contribute to its anticancer activity. Furthermore, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity and high selectivity against cancer cells. However, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has some limitations, including its poor water solubility, which may affect its bioavailability and limit its use in in vivo studies. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has not been extensively studied for its pharmacokinetic properties, which may limit its potential use as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione. One potential direction is to explore the use of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Additionally, further studies are needed to investigate the pharmacokinetic properties of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione and its potential use as a drug delivery system. Furthermore, the development of novel methods for synthesizing 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione and its derivatives may lead to the discovery of more potent and selective compounds with potential applications in medicine and biotechnology.

Synthesis Methods

3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been synthesized using different methods, including a one-pot reaction of 4-bromobenzaldehyde and 5-aminosalicylic acid, followed by cyclization with thionyl chloride and thiourea. Another method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione can be synthesized using a microwave-assisted synthesis method, which is a rapid and efficient method.

Scientific Research Applications

3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including prostate, breast, and lung cancer. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been reported to have anti-inflammatory, antioxidant, and antidiabetic properties. Furthermore, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a probe for detecting metal ions and as a fluorescent sensor for detecting nitroaromatic compounds.

properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

5-anilino-3-[(4-bromophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H13BrN2O2S/c17-12-8-6-11(7-9-12)10-19-15(20)14(22-16(19)21)18-13-4-2-1-3-5-13/h1-9,14,18H,10H2

InChI Key

WSUMQLWJIYKJQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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